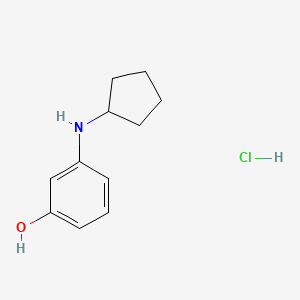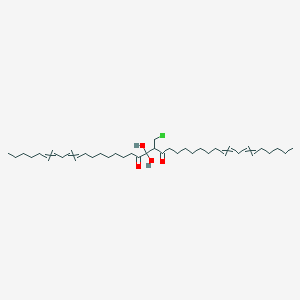
20-(Chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
20-(Chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione is a complex organic compound characterized by its unique structure, which includes chloromethyl and dihydroxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 20-(Chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione typically involves multi-step organic reactions. One common method involves the chloromethylation of a precursor compound, followed by hydroxylation and subsequent formation of the tetraene structure. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation and hydroxylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
20-(Chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
科学的研究の応用
20-(Chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 20-(Chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The dihydroxy groups may participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
類似化合物との比較
Similar Compounds
Chloromethyl derivatives: Compounds with similar chloromethyl groups, such as chloromethyl ethoxysilanes, exhibit comparable reactivity and applications.
Dihydroxy derivatives: Compounds with dihydroxy groups, such as dihydroxybenzenes, share similar chemical properties and reactivity.
Uniqueness
20-(Chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione is unique due to its combination of chloromethyl and dihydroxy functional groups, along with its extended tetraene structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C39H67ClO4 |
|---|---|
分子量 |
635.4 g/mol |
IUPAC名 |
20-(chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione |
InChI |
InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)36(35-40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,36,43-44H,3-10,15-16,21-35H2,1-2H3 |
InChIキー |
YLHLZFURFIUYDZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCC=CCC=CCCCCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine-13C2,d2](/img/structure/B13843046.png)

![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)](/img/structure/B13843065.png)
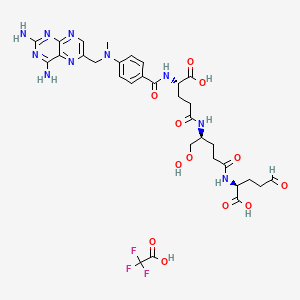
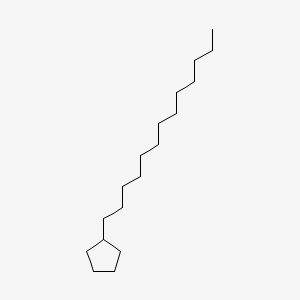
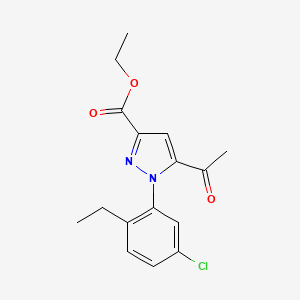
![4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13843093.png)
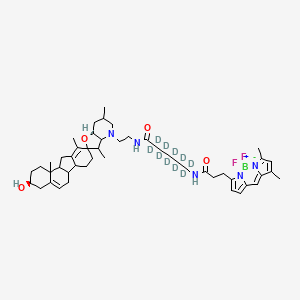

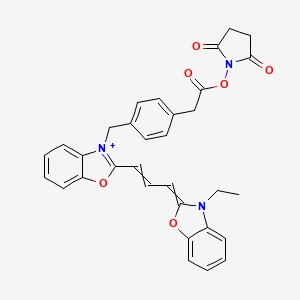

![3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid](/img/structure/B13843125.png)
